molecular formula C13H14N2O B3403608 (E)-2-Phenyl-3-morpholinoacrylonitrile CAS No. 1164525-08-9

(E)-2-Phenyl-3-morpholinoacrylonitrile

Cat. No. B3403608
CAS RN: 1164525-08-9
M. Wt: 214.26 g/mol
InChI Key: RVDAXHHFWRWCAW-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Phenyl-3-morpholinoacrylonitrile, also known as PMN, is a chemical compound that has been studied extensively for its potential therapeutic applications. PMN is a nitrile-containing compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

(E)-2-Phenyl-3-morpholinoacrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-2-Phenyl-3-morpholinoacrylonitrile has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells. Additionally, (E)-2-Phenyl-3-morpholinoacrylonitrile has been shown to exhibit anti-viral effects by inhibiting the replication of viruses such as HIV and HCV.

Mechanism of Action

The exact mechanism of action of (E)-2-Phenyl-3-morpholinoacrylonitrile is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, (E)-2-Phenyl-3-morpholinoacrylonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. (E)-2-Phenyl-3-morpholinoacrylonitrile has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(E)-2-Phenyl-3-morpholinoacrylonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, (E)-2-Phenyl-3-morpholinoacrylonitrile has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. (E)-2-Phenyl-3-morpholinoacrylonitrile has also been shown to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of (E)-2-Phenyl-3-morpholinoacrylonitrile is that it exhibits a range of biological activities, making it a promising candidate for the development of novel therapeutics. However, one limitation of (E)-2-Phenyl-3-morpholinoacrylonitrile is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of (E)-2-Phenyl-3-morpholinoacrylonitrile. One area of research is the development of (E)-2-Phenyl-3-morpholinoacrylonitrile-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of research is the elucidation of the mechanism of action of (E)-2-Phenyl-3-morpholinoacrylonitrile, which may lead to the development of more effective (E)-2-Phenyl-3-morpholinoacrylonitrile-based therapeutics. Additionally, the development of (E)-2-Phenyl-3-morpholinoacrylonitrile analogs with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.

properties

IUPAC Name

(E)-3-morpholin-4-yl-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-10-13(12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,11H,6-9H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDAXHHFWRWCAW-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C(/C#N)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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